2-(Triethoxy-silyl)-ethylamine
Overview
Description
2-(Triethoxy-silyl)-ethylamine, also known as TEOS, is a silyl amine compound with a wide range of applications in science and industry. TEOS is a versatile compound that can be used in the synthesis of various compounds, as a catalyst, and as a reagent for biochemical and physiological studies. TEOS is a colorless, flammable liquid with a boiling point of 115 °C and a melting point of -50 °C. TEOS is a commercially available compound that can be easily synthesized in the laboratory.
Scientific Research Applications
Crystal-to-Crystal Transformation in Copper(II) Complexes
The research by Sah & Tanase (2005) explores the transformation of a glycosylamine-derived Cu(II) complex with ethylamine. This process involves a crystal-to-crystal transformation, highlighting the role of ethylamine in rearranging hydrogen bonding networks.
Synthesis of 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine
The work of Jin Yi-cui (2005) focuses on synthesizing 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine, an important chemical compound. This synthesis process involves the addition alkylation of diethyl triamine with epoxyethane.
Sorption Mechanism in Water Treatment
In a study on water purification, Nastasović et al. (2016) investigated the sorption mechanism of heavy metal ions using macroporous polymers functionalized with diethylene triamine. This research is significant for understanding the removal of contaminants like Cu(II), Cd(II), and Pb(II) from water.
Polysiloxane-Immobilized Triamine Ligands for Metal Adsorption
Research by El-Nahhal et al. (2002) delved into polysiloxane-immobilized triamine ligands. These ligands are important for forming metal chelate complexes, suggesting their use in metal ion adsorption and recovery processes.
Adsorptive Removal of Hg(II) Ions Using Modified Chitosan
The study by Liang et al. (2019) explores the use of derivatives of chitosan, modified with polyamines like ethylenediamine and triethylenetetramine, for the efficient removal of Hg(II) ions from aqueous solutions. This research is crucial for developing new materials for water purification.
Molecular Interactions in N-Ethylamines
Gobin et al. (2004) conducted spectroscopic studies on molecular interactions in n-ethylamines. These studies provide insights into the behavior of these molecules under different conditions, which is essential for understanding their applications in various fields.
properties
IUPAC Name |
2-triethoxysilylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWUCEATHBXPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCN)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564385 | |
Record name | 2-(Triethoxysilyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Triethoxy-silyl)-ethylamine | |
CAS RN |
45074-31-5 | |
Record name | 2-(Triethoxysilyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.